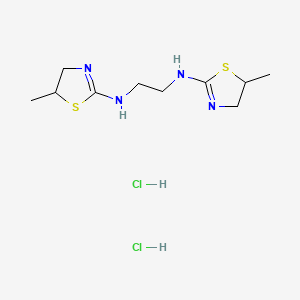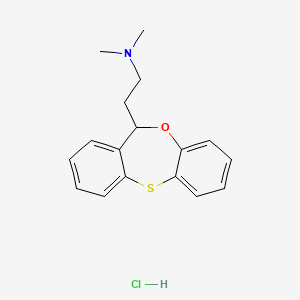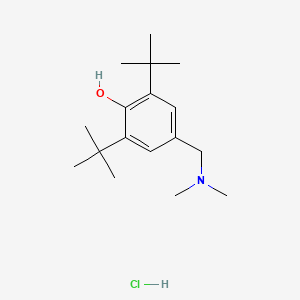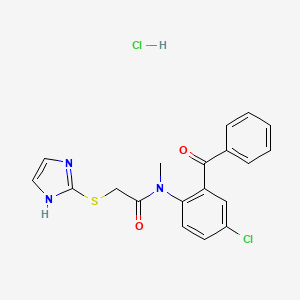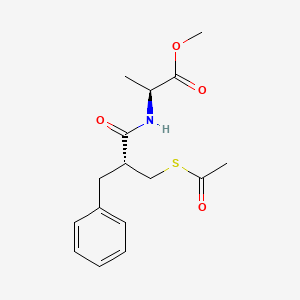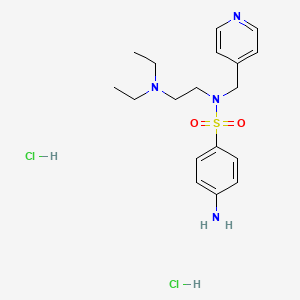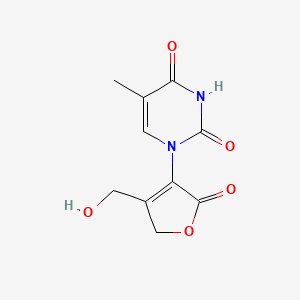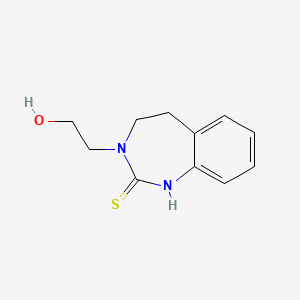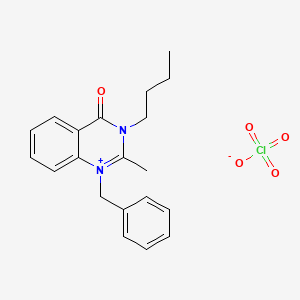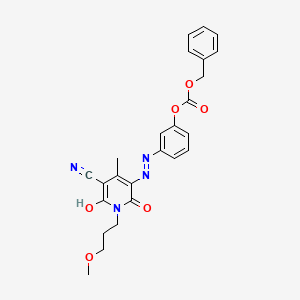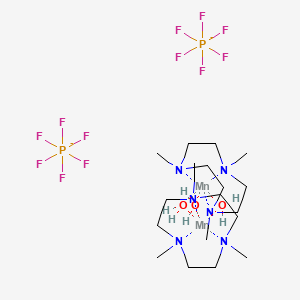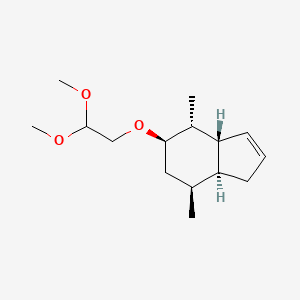
Immunacor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes for Immunacor involve several steps, including the formation of the dibenzopyran ring system and the introduction of the ethylenedioxy and dimethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Immunacor undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions such as controlled temperatures and pressures.
Aplicaciones Científicas De Investigación
Immunacor has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.
Medicine: Explored for its immunomodulatory properties, particularly in the treatment and prevention of secondary immunodeficiency diseases.
Mecanismo De Acción
The mechanism of action of Immunacor involves its interaction with specific molecular targets and pathways. It is believed to modulate the immune response by affecting the activity of immune cells and signaling molecules. This modulation can enhance the body’s ability to fight infections and diseases by boosting the adaptive immune response and reducing viral load .
Comparación Con Compuestos Similares
Immunacor can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share a similar core structure but may have different functional groups, leading to variations in their biological activity.
Immunomodulators: Other immunomodulatory compounds, such as thalidomide and lenalidomide, have different mechanisms of action and therapeutic applications.
Unique Features: This compound’s unique combination of structural features and immunomodulatory properties distinguishes it from other compounds in its class
Conclusion
This compound is a versatile compound with significant potential in various scientific and medical fields. Its unique properties and wide range of applications make it a valuable tool for researchers and clinicians alike.
Propiedades
Número CAS |
66346-10-9 |
|---|---|
Fórmula molecular |
C22H18O6 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
4-methyl-7-[2-(4-methyl-2-oxochromen-7-yl)oxyethoxy]chromen-2-one |
InChI |
InChI=1S/C22H18O6/c1-13-9-21(23)27-19-11-15(3-5-17(13)19)25-7-8-26-16-4-6-18-14(2)10-22(24)28-20(18)12-16/h3-6,9-12H,7-8H2,1-2H3 |
Clave InChI |
LGIVZGUFGSLRAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCOC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


